molecular formula C22H22N2O5S B11261433 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B11261433
M. Wt: 426.5 g/mol
InChI Key: WEUFNZUXTOFSMC-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized through the Paal-Knorr furan synthesis . This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline under specific conditions to form the tetrahydroquinoline derivative. The final step involves the sulfonation of the tetrahydroquinoline derivative with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Paal-Knorr furan synthesis and the sulfonation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furoic acid and other oxidized furan derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its combination of a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C22H22N2O5S/c1-15-13-18(9-10-20(15)28-2)30(26,27)23-17-8-7-16-5-3-11-24(19(16)14-17)22(25)21-6-4-12-29-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3

InChI Key

WEUFNZUXTOFSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)OC

Origin of Product

United States

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